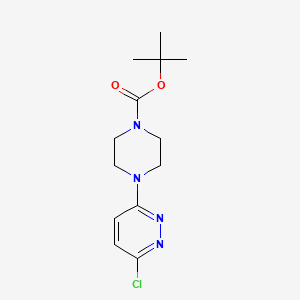

1-Boc-4-(6-chloropyridazin-3-yl)piperazine

Übersicht

Beschreibung

1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a chemical compound with the molecular formula C13H19ClN4O2 and a molecular weight of 298.77 g/mol . It is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group and a chloropyridazinyl moiety. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine typically involves the reaction of 3,6-dichloropyridazine with tert-butyl piperazine-1-carboxylate in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-4-(6-chloropyridazin-3-yl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The chloropyridazinyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Deprotected Amine: Removal of the Boc group yields 4-(6-chloropyridazin-3-yl)piperazine.

Wissenschaftliche Forschungsanwendungen

1-Boc-4-(6-chloropyridazin-3-yl)piperazine is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Wirkmechanismus

The mechanism of action for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is not extensively documented. its structural features suggest it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Boc-piperazine: Another Boc-protected piperazine derivative used in similar synthetic applications.

4-(6-chloropyridazin-3-yl)piperazine: The deprotected form of the compound, which may exhibit different reactivity and biological activity.

Uniqueness: 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is unique due to the presence of both the Boc protecting group and the chloropyridazinyl moiety, which confer specific reactivity and potential biological activity that are not found in simpler piperazine derivatives .

Biologische Aktivität

1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The incorporation of the chloropyridazine moiety enhances its pharmacological profile, making it a subject of interest in drug discovery.

- Molecular Formula : C13H19ClN4O

- Molecular Weight : 298.77 g/mol

- CAS Number : 492431-11-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformations, which triggers various biochemical pathways leading to therapeutic effects .

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that piperazine derivatives can inhibit cell growth and induce apoptosis in cancer cells. The compound's antiproliferative activity has been evaluated against liver (e.g., HUH7, HEPG2), breast (e.g., MCF7), and colon (e.g., HCT-116) cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation .

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HUH7 | 10 | Induction of apoptosis |

| MCF7 | 12 | Inhibition of microtubule synthesis |

| HCT-116 | 8 | Inhibition of cell cycle progression |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of piperazine derivatives, including this compound. These compounds have been shown to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Study on Anticancer Effects

A notable study investigated the effects of piperazine derivatives on tumor cells. The researchers found that these compounds inhibited angiogenesis and induced apoptosis in various cancer models. Specifically, the study reported that this compound demonstrated a distinct mechanism from traditional chemotherapeutics like Taxol, suggesting a unique pathway for inducing tumor cell death .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in animal models. Results indicated favorable absorption and distribution characteristics, with effective plasma concentrations achieved after oral administration. This profile supports further development as a potential therapeutic agent for cancer treatment .

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXODQAAOQHDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620221 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492431-11-5 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.